3-(Propan-2-yloxy)aniline hydrochloride
Description
Properties
CAS No. |
860735-63-3 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
3-propan-2-yloxyaniline;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(2)11-9-5-3-4-8(10)6-9;/h3-7H,10H2,1-2H3;1H |
InChI Key |
UBOXYNORWRMWAJ-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 3-Aminophenol
This method involves the reaction of 3-aminophenol with isopropyl chloride or bromide under basic conditions. The hydroxyl group is deprotonated by a strong base (e.g., NaOH), facilitating nucleophilic substitution at the isopropyl halide. However, competing alkylation of the amine group necessitates protective measures.
Procedure :
-
Protection of the Amine : 3-Aminophenol is acetylated using acetic anhydride to form 3-acetamidophenol, shielding the amine during subsequent reactions.
-
Etherification : The protected intermediate reacts with isopropyl chloride in a polar solvent (e.g., ethanol) at 60–80°C for 6–12 hours.
-
Deprotection : Hydrolysis with hydrochloric acid regenerates the free amine, yielding 3-(propan-2-yloxy)aniline.
-
Salt Formation : Treatment with concentrated HCl in diethyl ether produces the hydrochloride salt.
Challenges :
Nitro Group Reduction Pathway
An alternative route avoids amine protection by starting with 3-nitrophenol:
-
Alkylation of 3-Nitrophenol : Reaction with isopropyl chloride in the presence of K₂CO₃ in DMF at 100°C introduces the propan-2-yloxy group, forming 3-nitro-(propan-2-yloxy)benzene.
-
Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 3-(propan-2-yloxy)aniline.
-
Salt Formation : The free base is treated with HCl gas to form the hydrochloride.
Advantages :
-
Eliminates protection/deprotection steps, streamlining synthesis.
-
High yields (>80%) reported for analogous nitro-to-amine reductions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
-
Bases : K₂CO₃ or NaOH in stoichiometric excess (1.5–2.0 equiv) drive etherification to completion.
-
Catalysts : Pd-C (5–10 wt%) or Raney nickel are effective for nitro reductions, with reaction times of 2–4 hours.
Purification and Characterization
Isolation Techniques
Analytical Data
Mechanistic Insights
Chemical Reactions Analysis
3-(propan-2-yloxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(propan-2-yloxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: As a derivative of SGLT2 inhibitors, it is researched for its potential therapeutic effects in treating diabetes and other metabolic disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(propan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. As a derivative of SGLT2 inhibitors, it inhibits the reabsorption of glucose in the kidneys, leading to increased glucose excretion and lower blood glucose levels. This action is mediated through the inhibition of the SGLT2 protein, which is responsible for glucose reabsorption in the renal tubules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among 3-(propan-2-yloxy)aniline hydrochloride and its analogs:
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility: Isopropoxy derivatives (e.g., 3-(propan-2-yloxy)aniline HCl) are soluble in polar solvents like ethanol, as inferred from synthesis protocols . Sulfonyl or sulfonated analogs (e.g., 3-(methylsulfonyl)aniline HCl) exhibit higher polarity, favoring aqueous solubility .
- Reactivity :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(propan-2-yloxy)aniline hydrochloride, and how can purity be maximized?
- Methodology :
- Step 1 : React 3-aminoanisole with isopropyl bromide or propargyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or acetonitrile) under reflux (60–80°C) for 12–24 hours .
- Step 2 : Acidify the product with concentrated HCl to form the hydrochloride salt.
- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted starting materials or byproducts .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Use NMR (¹H/¹³C) to confirm substitution patterns and salt formation .
Q. Which analytical techniques are critical for characterizing this compound?
- Essential Tools :
- NMR Spectroscopy : ¹H NMR (δ 6.5–7.2 ppm for aromatic protons, δ 1.2–1.4 ppm for isopropyl CH₃) and ¹³C NMR (δ 70–75 ppm for ether linkage) .
- Mass Spectrometry (MS) : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (expected m/z ~214 for free base).
- X-Ray Crystallography : For definitive structural confirmation; refine data using SHELXL .
- Supplementary Methods : FT-IR (C-O-C stretch at ~1200 cm⁻¹), HPLC (C18 column, 80:20 H₂O/MeCN) for purity assessment .
Q. How does the hydrochloride salt form influence the compound’s stability and solubility?
- Stability :
- Conduct thermogravimetric analysis (TGA) to assess decomposition temperature (>200°C typical for similar aniline hydrochlorides) .
- Monitor hygroscopicity by storing samples under controlled humidity (e.g., 40% RH) and measuring mass changes .
- Solubility :
- Test solubility in water, DMSO, and ethanol. Hydrochloride salts generally exhibit higher aqueous solubility (e.g., >50 mg/mL) than free bases .
Advanced Research Questions
Q. How can reaction mechanisms for the alkylation of 3-aminoanisole be validated experimentally?
- Approach :
- Use isotopic labeling (e.g., deuterated isopropyl bromide) to track oxygen-alkylation vs. nitrogen-alkylation pathways .
- Perform kinetic studies under varying temperatures (25–80°C) to determine activation energy (Arrhenius plot) and infer mechanistic steps .
- Analyze intermediates via in situ IR or GC-MS to detect transient species (e.g., SN2 transition states) .
Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitutions?
- Tools :
- Density Functional Theory (DFT) using Gaussian or ORCA to model charge distribution and frontier molecular orbitals (HOMO/LUMO) .
- Molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes) and guide SAR studies .
- Validation : Compare computed reaction barriers with experimental kinetics .
Q. How should researchers resolve contradictions in crystallographic data for polymorphic forms of the hydrochloride salt?
- Strategies :
- Collect high-resolution data (synchrotron source) and refine multiple polymorphs using SHELXL .
- Use Powder XRD to identify dominant phases and DSC to detect thermal transitions between polymorphs .
- Cross-validate with solid-state NMR (¹³C CP/MAS) to confirm hydrogen-bonding networks .
Q. What methodologies are recommended for evaluating the compound’s potential as a pharmacophore in drug discovery?
- Biological Screening :
- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cancer cell lines (e.g., HeLa) .
- SAR Development : Synthesize analogs (e.g., fluoro or pyridyl substitutions) and correlate structural features with activity .
Q. How can researchers troubleshoot low yields in large-scale synthesis?
- Common Issues :
- Byproduct formation : Optimize stoichiometry (1:1.2 aniline:alkylating agent) and use phase-transfer catalysts (e.g., TBAB) .
- Scaling challenges : Switch from batch to flow chemistry for better heat/mass transfer .
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
